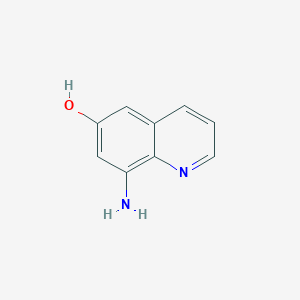

8-Aminoquinolin-6-ol

Description

The exact mass of the compound 8-Aminoquinolin-6-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Aminoquinolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Aminoquinolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-aminoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAFKWKVRFZBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288258 | |

| Record name | 8-Amino-6-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-16-6 | |

| Record name | 7402-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Amino-6-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7402-16-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Aminoquinolin-6-ol chemical properties and structure

An In-Depth Technical Guide to 8-Aminoquinolin-6-ol: Structure, Properties, and Applications in Modern Research

Introduction

The 8-aminoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of therapeutic agents with a vast spectrum of biological activities.[1][2] From its historical significance in combating malaria to its emerging roles in oncology and neurodegenerative diseases, this heterocyclic system is a fertile ground for drug discovery.[1][3] This guide focuses on a specific, yet highly significant derivative: 8-Aminoquinolin-6-ol. By incorporating both a hydroxyl and an amino group onto the quinoline core, this molecule possesses a unique electronic and structural profile, making it a valuable building block and a subject of interest for its intrinsic properties.

As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive guide that explains the causality behind the molecule's behavior and utility. This document will delve into the core chemical identity of 8-Aminoquinolin-6-ol, explore logical synthetic strategies, detail its analytical characterization, and provide an in-depth look at its applications, particularly as a metal-chelating agent that drives its biological activity.

Part 1: Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of 8-Aminoquinolin-6-ol is the first step toward harnessing its potential. These characteristics govern its reactivity, solubility, and interactions in biological and chemical systems.

Structure and Nomenclature

The molecule consists of a quinoline ring system substituted with an amino group at position 8 and a hydroxyl group at position 6. This specific arrangement of a peri-amino group and a phenolic hydroxyl group is critical to its chemical behavior, particularly its ability to form stable complexes with metal ions.

-

IUPAC Name: 8-aminoquinolin-6-ol[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of 8-Aminoquinolin-6-ol. These values are essential for experimental design, from dissolving the compound for an assay to predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [4][6] |

| Molecular Weight | 160.17 g/mol | [4][6] |

| Physical Form | Solid | [5] |

| XLogP3 (Computed) | 1.4 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| InChIKey | XSAFKWKVRFZBMP-UHFFFAOYSA-N | [4][5] |

Solubility and Stability

Based on its structure, which includes both aromatic rings and polar functional groups (-NH₂ and -OH), 8-Aminoquinolin-6-ol is expected to be soluble in organic polar solvents like DMSO and ethanol.[7] Its solubility in aqueous solutions is likely pH-dependent due to the basicity of the amino group and the acidity of the hydroxyl group.

For long-term storage, the compound should be kept in a dark place under an inert atmosphere at room temperature to prevent degradation from light and oxidative processes.[5]

Part 2: Synthesis and Reactivity

While specific, peer-reviewed syntheses for 8-Aminoquinolin-6-ol are not abundantly documented, a logical synthetic route can be devised based on well-established named reactions for quinoline synthesis. The choice of starting materials is critical and is dictated by the final substitution pattern desired.

Proposed Synthetic Pathway: The Skraup Reaction

The Skraup synthesis is a cornerstone of quinoline chemistry, enabling the construction of the quinoline core from an aniline, glycerol, an oxidizing agent, and sulfuric acid.[8][9][10] To produce 8-Aminoquinolin-6-ol, a substituted aniline is required that already contains the necessary precursors for the final amino and hydroxyl groups. A plausible starting material is 2-nitro-4-aminophenol.

The causality here is that the amino group of the 2-nitro-4-aminophenol will direct the cyclization, while the nitro group can be reduced to the desired 8-amino group in a subsequent step. The hydroxyl group at position 4 of the starting material will become the hydroxyl group at position 6 of the quinoline product.

Caption: Proposed workflow for the synthesis of 8-Aminoquinolin-6-ol via the Skraup reaction.

Hypothetical Experimental Protocol (Skraup Synthesis)

This protocol is a self-validating system; successful synthesis of the intermediate and final product would be confirmed by the analytical methods described in Part 3.

-

Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a flask containing 2-nitro-4-aminophenol and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

-

Addition of Glycerol: Slowly add glycerol to the mixture with vigorous stirring. The reaction is highly exothermic and must be controlled.

-

Heating: Heat the reaction mixture to approximately 120-130°C for several hours until the initial vigorous reaction subsides.

-

Workup: Cool the mixture and carefully pour it into a large volume of water to dilute the acid. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude 6-hydroxy-8-nitroquinoline. Filter and wash the solid.

-

Reduction: Suspend the crude intermediate in ethanol or acetic acid. Add a reducing agent, such as tin powder and concentrated HCl, and heat the mixture.[11] Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be used.

-

Isolation: After the reduction is complete (monitored by TLC), filter the reaction mixture. If an acid was used, neutralize the filtrate to precipitate the crude 8-Aminoquinolin-6-ol.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure compound.

Core Reactivity

The reactivity of 8-Aminoquinolin-6-ol is dictated by its three primary functional regions:

-

The Chelating Core: The nitrogen of the quinoline ring and the nitrogen of the 8-amino group work in concert to form a stable five-membered ring when coordinating with a metal ion. This bidentate chelation is the foundation for many of its applications.[9][12]

-

The Amino Group: The 8-amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation to form amides. This is a common strategy to create derivatives for use as fluorescent probes or to modify biological activity.[11][13]

-

The Phenolic Hydroxyl Group: The 6-hydroxyl group is weakly acidic and can be deprotonated. It also activates the aromatic ring towards electrophilic substitution.

Part 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's structure.

Caption: Standard analytical workflow for the characterization of a synthesized organic compound.

Expected Spectroscopic Signatures

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 160, corresponding to the molecular weight of the compound.[4] A significant fragment at m/z = 131 is also reported, likely corresponding to the loss of the -CHO group.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected absorption bands would include:

-

~3400-3300 cm⁻¹: N-H stretching vibrations (from the amino group).

-

~3300-3200 cm⁻¹ (broad): O-H stretching vibration (from the hydroxyl group).

-

~1620-1580 cm⁻¹: C=N and C=C stretching vibrations of the quinoline ring.

-

~1250 cm⁻¹: C-O stretching of the phenol.

-

-

¹H NMR Spectroscopy: The proton NMR spectrum would give precise information about the electronic environment of each proton. In a solvent like DMSO-d₆, one would expect:

-

Aromatic Region (δ 7.0-8.5 ppm): Multiple signals (doublets, triplets, or doublet of doublets) corresponding to the 5 protons on the quinoline ring.

-

Hydroxyl Proton (δ ~9.5 ppm): A broad singlet for the -OH proton.

-

Amino Protons (δ ~5.0-6.0 ppm): A broad singlet for the -NH₂ protons.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the carbon skeleton, showing 9 distinct signals for the 9 carbon atoms in the aromatic system.

Part 4: Key Applications and Mechanisms of Action

The utility of 8-Aminoquinolin-6-ol and its derivatives stems almost entirely from its structure as a potent bidentate chelating agent. This ability to bind metal ions is the mechanistic linchpin for its diverse applications in drug discovery and analytical chemistry.

Caption: The 8-aminoquinoline scaffold serves as a versatile platform for multiple applications.

Application 1: A Progenitor for Drug Discovery

The 8-aminoquinoline core is a validated pharmacophore. While 8-Aminoquinolin-6-ol itself is not a drug, it serves as a crucial building block and structural analogue for several classes of therapeutic agents.

-

Antimalarial Agents: This is the most celebrated application. The drug primaquine is an 8-aminoquinoline derivative and remains essential for the radical cure of relapsing Plasmodium vivax and P. ovale malaria.[3][11] Its mechanism is believed to involve interference with the parasite's mitochondrial function, leading to the generation of damaging oxidative stress.[3]

-

Anticancer Agents: Emerging research has shown that 8-aminoquinoline derivatives can function as potent anticancer agents.[14] The mechanism often involves the chelation of intracellular copper. The resulting complex can engage in redox cycling, producing reactive oxygen species (ROS) that induce oxidative stress and trigger apoptosis (programmed cell death) selectively in cancer cells.[14]

-

Neuroprotective Agents: The "metal hypothesis" of Alzheimer's disease posits that dysregulation of metal ions like copper and zinc contributes to the aggregation of amyloid-β (Aβ) protein, a key pathological hallmark.[15] 8-Aminoquinoline derivatives are being investigated as metal-ion modulators that can chelate these excess metal ions, preventing Aβ aggregation and reducing oxidative damage.[12][15]

Application 2: Fluorescent Probes for Metal Ion Sensing

Many quinoline derivatives are weakly fluorescent on their own. However, upon chelation with certain metal ions (notably d-block metals like Zn²⁺), their fluorescence can increase dramatically.[9] This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is the basis for their use as "turn-on" fluorescent sensors.

The causality is that in the free ligand, photoinduced electron transfer (PET) can quench fluorescence. Upon binding a metal ion, this PET process is inhibited, and the rigidity of the molecule increases, leading to a significant enhancement of fluorescence emission.[9] Derivatives of 8-aminoquinoline are particularly popular for detecting Zn²⁺ in biological and environmental samples.[13][16]

Generalized Protocol for Metal Ion Sensing

-

Probe Preparation: Prepare a stock solution of the 8-aminoquinoline derivative probe in a suitable solvent like DMSO.

-

Buffer Preparation: Prepare an aqueous buffer solution at a pH relevant to the sample being tested (e.g., HEPES for biological samples).

-

Calibration: Create a series of standards with known concentrations of the target metal ion in the buffer. Add a small, fixed amount of the probe stock solution to each standard.

-

Measurement: Measure the fluorescence intensity of each standard using a fluorometer, with excitation and emission wavelengths optimized for the specific probe-metal complex.

-

Sample Analysis: Add the same amount of probe to the unknown sample and measure its fluorescence intensity under the same conditions.

-

Quantification: Determine the metal ion concentration in the unknown sample by comparing its fluorescence intensity to the calibration curve.

Conclusion

8-Aminoquinolin-6-ol is more than just a catalog chemical; it is a molecule of significant potential rooted in its fundamental chemical structure. Its defining feature—the ability to act as a potent bidentate chelating agent—is the common mechanistic thread that links its diverse and powerful applications. From providing the foundational scaffold for life-saving antimalarial drugs to enabling the sensitive detection of metal ions in complex environments, the 8-aminoquinoline core continues to be a subject of intense and fruitful research. This guide has provided a framework for understanding its properties, synthesis, and utility, offering researchers and drug development professionals a comprehensive view of this versatile and valuable compound.

References

-

PubChem. (n.d.). 8-Aminoquinolin-6-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

-

Al-Ostoot, F. H., & Al-Majedy, Y. K. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Retrieved from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

-

Gaggini, F., et al. (n.d.). Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.

-

ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

-

Wiley Online Library. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

-

Arkat USA. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 8-Aminoquinoline – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 8-aminoquinoline – Knowledge and References. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]

-

ResearchGate. (2008). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of key 8-aminoquinolines: pamaquine, primaquine and tafenoquine. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential future uses for primaquine or other 8-aminoquinolines. Retrieved from [Link]

-

The American Journal of Tropical Medicine and Hygiene. (n.d.). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 8-Aminoquinolin-6-ol | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Aminoquinolin-6-ol | 7402-16-6 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rroij.com [rroij.com]

- 9. scispace.com [scispace.com]

- 10. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 11. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-Aminoquinolin-6-ol via the Skraup Reaction

Abstract

8-Aminoquinolin-6-ol is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive, in-depth exploration of its synthesis utilizing the classic Skraup reaction. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the causal relationships behind methodological choices, and the practical insights required for successful execution. We will dissect the reaction mechanism, present a detailed and validated experimental protocol, discuss critical optimization parameters, and address safety and troubleshooting considerations. This guide is structured to serve as a practical and authoritative resource for professionals engaged in the synthesis and application of complex quinoline derivatives.

Introduction to Quinoline Synthesis and the Skraup Reaction

The Significance of 8-Aminoquinolin-6-ol

The quinoline ring system is a foundational structure in pharmaceutical development, present in numerous approved drugs. The specific substitution pattern of 8-Aminoquinolin-6-ol, featuring both an amino and a hydroxyl group, makes it a highly versatile intermediate. These functional groups provide reactive handles for further chemical modification, enabling the construction of complex molecules with tailored biological activities and material properties.

Context: Major Quinoline Synthesis Strategies

While the Skraup reaction is our focus, it is one of several classic methods for quinoline synthesis. Others, such as the Doebner-von Miller, Friedländer, and Combes syntheses, offer alternative routes that may be more suitable depending on the desired substitution pattern and available starting materials.[1][2] The Skraup synthesis, however, is renowned for its use of simple, readily available precursors like glycerol and aromatic amines to construct the fundamental quinoline core.[2][3]

The Skraup Reaction: A Powerful, Albeit Vigorous, Approach

First reported by Czech chemist Zdenko Hans Skraup in 1880, this reaction synthesizes quinolines by heating an aromatic primary amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2][3][4][5] The reaction is notoriously exothermic and can be violent if not properly controlled.[6][7] Despite this, its utility and efficiency in creating the quinoline scaffold from basic building blocks have ensured its continued relevance in organic synthesis.[8][9]

Core Principles and Reaction Mechanism

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Skraup synthesis is a multi-step process where each reagent plays a critical and distinct role.[10]

The Key Players: Reagents and Their Functions

-

Aromatic Amine (2,4-Diaminophenol): This is the foundational component, providing the benzene ring and the nitrogen atom for the new heterocyclic ring. For the target molecule, 2,4-diaminophenol is the logical starting material, with the amino group ortho to the hydroxyl group cyclizing to form the quinoline nitrogen, resulting in the desired 8-amino, 6-hydroxy substitution pattern.

-

Glycerol: Upon heating in the presence of a strong acid, glycerol dehydrates to form acrolein (prop-2-enal).[1][6][11] This α,β-unsaturated aldehyde is the three-carbon electrophile that reacts with the aniline to build the second ring.

-

Sulfuric Acid: This reagent serves a dual purpose. It is a powerful dehydrating agent that facilitates the conversion of glycerol to acrolein, and it acts as an acid catalyst for the crucial cyclization and subsequent dehydration steps.[1][10]

-

Oxidizing Agent: The initial cyclization product is a 1,2-dihydroquinoline. An oxidizing agent is required for the final aromatization step to yield the stable quinoline ring.[6][11] Common choices include nitrobenzene or arsenic acid.[4]

-

Moderator (Ferrous Sulfate): Due to the reaction's potent exothermicity, a moderator like ferrous sulfate (FeSO₄) is often included. It is believed to act as an oxygen carrier, ensuring the oxidation step proceeds smoothly rather than violently.[7][10][12]

Step-by-Step Mechanism

The synthesis proceeds through a cascade of well-established reaction steps.[6][11][13]

-

Formation of Acrolein: Concentrated sulfuric acid dehydrates glycerol to form the reactive electrophile, acrolein.

-

Michael Addition: The primary amino group of 2,4-diaminophenol performs a nucleophilic 1,4-conjugate addition to acrolein.[9]

-

Acid-Catalyzed Cyclization: The resulting aldehyde intermediate is protonated by sulfuric acid, activating the carbonyl for an intramolecular electrophilic attack by the electron-rich aromatic ring.

-

Dehydration: The cyclic alcohol intermediate readily dehydrates in the acidic, high-temperature environment to form 1,2-dihydro-8-aminoquinolin-6-ol.

-

Oxidation: The oxidizing agent removes two hydrogen atoms from the dihydroquinoline intermediate, resulting in the formation of the fully aromatic and stable 8-Aminoquinolin-6-ol product.

Diagram: Skraup Reaction Mechanism

Caption: The mechanistic pathway of the Skraup reaction.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure. Each step is designed for control and reproducibility.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,4-Diaminophenol | C₆H₈N₂O | 124.14 | 12.4 g | 0.10 | Starting material. Ensure purity. |

| Glycerol (anhydrous) | C₃H₈O₃ | 92.09 | 29.4 g (23.3 mL) | 0.32 | Must be anhydrous. |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 30 mL | ~0.55 | Add with extreme caution. |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 7.5 mL | 0.07 | Oxidizing agent and solvent. |

| Ferrous Sulfate (FeSO₄·7H₂O) | FeSO₄·7H₂O | 278.01 | 2.0 g | 0.007 | Moderator. |

| Sodium Hydroxide | NaOH | 40.00 | ~60 g | ~1.5 | For neutralization. |

| Deionized Water | H₂O | 18.02 | As needed | - | For work-up. |

| Organic Solvent | e.g., DCM | - | As needed | - | For extraction. |

Equipment Setup

-

A 1-liter three-necked round-bottom flask.

-

A reflux condenser.

-

A mechanical stirrer (provides more robust agitation than a magnetic stir bar for the viscous mixture).

-

A dropping funnel for the controlled addition of sulfuric acid.

-

A heating mantle with a temperature controller.

-

An ice-water bath.

-

Steam distillation apparatus.

-

All operations must be conducted within a certified chemical fume hood.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Synthesis Procedure

-

Reagent Charging: In the 1-L three-necked flask, combine 2,4-diaminophenol (12.4 g), anhydrous glycerol (23.3 mL), nitrobenzene (7.5 mL), and ferrous sulfate heptahydrate (2.0 g). Assemble the mechanical stirrer, reflux condenser, and dropping funnel.

-

Acid Addition: Begin stirring the mixture and place the flask in an ice-water bath. Slowly and cautiously add concentrated sulfuric acid (30 mL) through the dropping funnel over 30-45 minutes. The causality here is critical: slow addition with cooling is essential to dissipate the heat generated from the acid mixing with the aqueous components, preventing a premature and uncontrolled reaction.[10]

-

Reaction Initiation: Once the acid addition is complete, remove the ice bath. Gently heat the mixture with the heating mantle. The reaction is highly exothermic; as soon as the mixture begins to boil vigorously, immediately remove the heat source .[10][14] The heat of the reaction itself should sustain the reflux. This self-sustaining phase is the primary reason for the risk of a runaway reaction; careful monitoring is not optional.

-

Reflux: After the initial, vigorous exotherm has subsided (typically 30-60 minutes), reapply gentle heat and maintain a steady reflux for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up and Purification:

-

Allow the dark, viscous mixture to cool to room temperature.

-

In the fume hood, carefully pour the reaction mixture into a large beaker containing 500 mL of ice water. This step quenches the reaction and dilutes the acid.

-

Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution while stirring. This process is also exothermic and requires cooling. Continue adding base until the solution is alkaline (pH ~8).

-

Transfer the neutralized slurry to a larger flask suitable for steam distillation. Steam distillation is the most effective method for separating the volatile quinoline product from the non-volatile tars and inorganic salts.[10]

-

Collect the distillate until it runs clear. The 8-Aminoquinolin-6-ol may precipitate in the condenser or receiver; ensure it is collected.

-

The product can be isolated from the distillate by filtration if it precipitates, or by extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Process Optimization and Causality

Achieving a high yield and purity requires a nuanced understanding of how each parameter affects the reaction's outcome.

Taming the Exotherm: The Role of Moderators

The primary challenge of the Skraup synthesis is its violent exothermicity.[7][15]

-

Ferrous Sulfate (FeSO₄): This is the most common moderator. It doesn't prevent the exotherm but smooths it out over a longer period, preventing a dangerous surge in temperature and pressure.[10][12][16] The mechanism is thought to involve the facilitation of a more controlled oxidation of the dihydroquinoline intermediate.

-

Boric Acid: In some protocols, boric acid is used as an alternative or additional moderator.[6][16]

-

Controlled Addition & Heating: The procedural controls—slow acid addition in an ice bath and gentle initial heating—are the most critical factors in preventing a runaway reaction.[10][16]

The Oxidizing Agent: A Critical Choice

The choice of oxidant impacts both reaction safety and yield.

-

Nitrobenzene: Effective and often serves as a co-solvent.[4][9] However, it is highly toxic.[7] A key advantage is that its reduction product, aniline, can potentially re-enter the reaction if aniline itself were the starting material, though this is not applicable when using 2,4-diaminophenol.

-

Arsenic Acid (As₂O₅): Historically used and known to produce a less violent reaction than nitrobenzene.[4][5][10] However, the extreme toxicity and carcinogenicity of arsenic compounds make this a highly undesirable option in modern labs.[7]

-

Iodine: Can be used in catalytic amounts and is a much safer alternative.[10][17] It is oxidized by sulfuric acid in situ to provide the necessary oxidizing power.

Temperature Profile and Tar Formation

Low yields are often synonymous with the formation of a thick, intractable tar.[16]

-

Cause of Tar: The highly acidic and high-temperature conditions can cause the acrolein intermediate to polymerize before it can react with the amine.[10][14]

-

Mitigation: The key is to avoid excessively high temperatures.[16] The "remove heat once boiling" step is crucial. Minimizing reaction time after completion also helps reduce byproduct formation. Effective stirring is vital to ensure homogenous heat distribution and prevent localized overheating.

Safety and Hazard Management

The Skraup reaction must be treated with extreme respect and caution.

-

Reagent Hazards:

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns.

-

Nitrobenzene: Highly toxic by all routes of exposure and a probable human carcinogen.[7]

-

2,4-Diaminophenol: Handle with care as aromatic amines are often toxic and can be absorbed through the skin.

-

-

Runaway Reaction: The potential for a violent, uncontrolled exotherm is the most significant risk. Never run this reaction unattended. Always have a large ice bath on hand to quench the reaction if necessary. Ensure the setup is securely clamped in a fume hood with the sash pulled down.

-

Work-up Hazards: Neutralizing concentrated sulfuric acid with a strong base is itself a highly exothermic process. This must be done slowly and with cooling.

-

Waste Disposal: All waste, particularly any containing nitrobenzene or residual starting materials, must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Reaction is too violent / Runaway | - Reagents added too quickly.- Insufficient cooling during acid addition.- Heating was too rapid or strong.- Moderator (FeSO₄) was omitted. | - Immediately cool the flask in a large ice bath.[10]- In future runs, ensure slow, controlled addition of acid with cooling.- Heat gently only to initiate; remove the heat source once reflux begins.- Always include the recommended amount of ferrous sulfate.[10] |

| Low or No Yield | - Incomplete reaction.- Starting amine is of poor quality.- Glycerol was not anhydrous.- Excessive tar formation. | - Ensure reflux is maintained for the full recommended time.- Verify the purity of the 2,4-diaminophenol.- Use anhydrous glycerol; water will interfere with acrolein formation.- Optimize temperature control to minimize polymerization of acrolein.[16] |

| Product is an intractable tar | - Reaction temperature was too high.- "Hot spots" due to poor stirring. | - Adhere strictly to the temperature control protocol.- Use a mechanical stirrer for efficient, homogenous mixing.- Minimize the overall time the mixture spends at high temperature. |

| Difficulty in Purification | - Inefficient extraction from the tarry residue.- Emulsion formation during work-up. | - Steam distillation is the most robust method to separate the product from non-volatile tar.[10]- For emulsions, add brine (saturated NaCl solution) to break them up during solvent extraction. |

Conclusion and Future Perspectives

The Skraup reaction, while demanding, remains a powerful and economical method for synthesizing the 8-Aminoquinolin-6-ol core from simple precursors. Success hinges on a thorough understanding of the mechanism and meticulous control over the reaction's potent exothermicity. By appreciating the causality behind each step—from the moderating effect of ferrous sulfate to the purification power of steam distillation—researchers can reliably and safely execute this classic synthesis.

Looking forward, the field continues to evolve toward safer and more environmentally benign methodologies. Modern adaptations of the Skraup reaction include the use of microwave irradiation to drastically reduce reaction times and improve yields, and the exploration of ionic liquids as combined solvents and catalysts.[2][10] These innovations, building upon the foundational principles detailed in this guide, will continue to make valuable quinoline scaffolds like 8-Aminoquinolin-6-ol more accessible to the scientific community.

References

- Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. (2025). Benchchem.

- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. (2025). Benchchem.

- Alternative Oxidisers in Skraup reaction. (2009). Sciencemadness.org.

- Skraup reaction. Wikipedia.

- Skraup Reaction. NROChemistry.

- Skraup Reaction. (2022). YouTube.

- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Reaction mechanism of the Skraup quinoline synthesis.

- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2025).

- Skraup's Synthesis. (2012). Vive Chemistry - WordPress.com.

- Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. (2025). Benchchem.

- Preparation and Properties of Quinoline. AuthorSTREAM.

- The Skraup Synthesis of Quinolines.

- The Skraup Synthesis of Quinolines. Organic Reactions.

- Skraup reaction. (2020). Wikipedia.

- SKRAUP SYNTHESIS#SYNTHESIS OF QUINOLENE Reaction mechanism #QUINOLINE SYNTHESIS#. (2021). YouTube.

- Managing toxic reagents in quinoline synthesis. (2025). Benchchem.

- Quinoline. Organic Syntheses.

- My attempt at the Skraup quinoline synthesis. (2021). Sciencemadness Discussion Board.

- Application Notes and Protocols for the Skraup Synthesis of Quinolines. (2025). Benchchem.

- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025).

- 2-amino-4-nitrophenol. Organic Syntheses.

- Doebner–Miller reaction. Wikipedia.

- Preventing side product formation in quinoline synthesis. (2025). Benchchem.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. iipseries.org [iipseries.org]

- 3. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. uop.edu.pk [uop.edu.pk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicreactions.org [organicreactions.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Skraup Reaction | NROChemistry [nrochemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]

A Technical Guide to the Spectroscopic Profile of 8-Aminoquinolin-6-ol

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 8-Aminoquinolin-6-ol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from the closely related parent compound, 8-Aminoquinoline, to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the spectroscopic properties of this compound for its identification, characterization, and derivatization.

Introduction: The Significance of 8-Aminoquinolin-6-ol

8-Aminoquinolin-6-ol belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a prominent pharmacophore found in numerous biologically active compounds, including antimalarials, antibacterials, and anticancer agents. The introduction of amino and hydroxyl substituents at the 8 and 6 positions, respectively, is expected to significantly influence the molecule's electronic properties, reactivity, and potential for biological interactions. A thorough understanding of its spectroscopic signature is paramount for any research and development involving this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The foundational step in spectroscopic analysis is understanding the molecule's structure. The presence of the aromatic quinoline core, an electron-donating amino group (-NH₂), and an electron-donating hydroxyl group (-OH) will dictate the key features of its NMR, IR, and Mass spectra.

Molecular Properties of 8-Aminoquinolin-6-ol [1]

| Property | Value |

| Chemical Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 7402-16-6 |

| IUPAC Name | 8-aminoquinolin-6-ol |

The workflow for spectroscopic characterization of a novel or sparsely documented compound like 8-Aminoquinolin-6-ol follows a logical progression from synthesis/procurement to detailed analysis.

Caption: General workflow for the synthesis and spectroscopic characterization of 8-Aminoquinolin-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 8-Aminoquinolin-6-ol is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electron-donating effects of the -NH₂ and -OH groups. For reference, the experimental ¹H NMR data for the parent compound, 8-Aminoquinoline, is provided.[2][3]

Reference ¹H NMR Data: 8-Aminoquinoline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 | dd | 1H | H-2 |

| ~8.0 | dd | 1H | H-4 |

| ~7.4 | dd | 1H | H-3 |

| ~7.3 | t | 1H | H-5 |

| ~7.2 | d | 1H | H-7 |

| ~7.0 | d | 1H | H-6 |

| ~4.8 | br s | 2H | -NH₂ |

Predicted ¹H NMR Spectrum for 8-Aminoquinolin-6-ol:

-

Aromatic Region (6.0-9.0 ppm): The substitution pattern on the quinoline ring will result in a unique set of splitting patterns for the remaining aromatic protons. The introduction of the -OH group at C-6 will likely shift the signals of adjacent protons (H-5 and H-7) upfield compared to 8-aminoquinoline. The exact chemical shifts and coupling constants would require experimental determination or high-level computational prediction.

-

-OH and -NH₂ Protons: The signals for the hydroxyl and amino protons are expected to be broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Reference ¹³C NMR Data: 8-Aminoquinoline [4]

| Chemical Shift (δ) ppm | Assignment |

| ~147 | C-2 |

| ~138 | C-8a |

| ~136 | C-4 |

| ~134 | C-8 |

| ~128 | C-4a |

| ~127 | C-5 |

| ~121 | C-3 |

| ~116 | C-7 |

| ~110 | C-6 |

Predicted ¹³C NMR Spectrum for 8-Aminoquinolin-6-ol:

-

Aromatic Carbons: The carbon atoms directly attached to the -NH₂ (C-8) and -OH (C-6) groups are expected to be significantly shielded (shifted upfield) due to the strong electron-donating nature of these substituents. Conversely, the ortho and para carbons relative to these groups will also experience changes in their chemical shifts.

-

Quaternary Carbons: The signals for the quaternary carbons (C-4a, C-8a) will generally be of lower intensity.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 8-Aminoquinolin-6-ol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for compounds with -OH and -NH₂ groups as it allows for the observation of these exchangeable protons.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A wider spectral width is required (~0 to 200 ppm).[5]

-

A longer acquisition time and/or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions for 8-Aminoquinolin-6-ol:

The IR spectrum will be characterized by the vibrational modes of the quinoline ring and the amino and hydroxyl functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 | O-H stretch, N-H stretch | Hydroxyl, Amino |

| 3100-3000 | C-H stretch | Aromatic |

| 1650-1500 | C=C and C=N stretch | Aromatic Ring |

| ~1600 | N-H bend | Amino |

| 1300-1000 | C-O stretch | Phenolic Hydroxyl |

| 900-675 | C-H out-of-plane bend | Aromatic |

The O-H and N-H stretching bands are expected to be broad due to hydrogen bonding. The presence of both groups may lead to overlapping bands in the 3500-3200 cm⁻¹ region.

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient technique for acquiring IR spectra of solid samples.

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal.[5]

-

Sample Application: Place a small amount of the solid 8-Aminoquinolin-6-ol powder onto the ATR crystal.

-

Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the ATR crystal and collect the sample spectrum.[5]

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum for 8-Aminoquinolin-6-ol:

-

Molecular Ion (M⁺•): The molecular weight of 8-Aminoquinolin-6-ol is 160.17. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 160. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Fragmentation Pattern: The fragmentation of the quinoline ring is a characteristic process. Common fragmentation pathways for quinolines involve the loss of HCN. For 8-Aminoquinolin-6-ol, initial fragmentation may also involve the loss of CO, a common fragmentation for phenols, or radicals from the amino group. The exact fragmentation pattern would provide valuable structural information. For instance, the mass spectrum of the parent 8-aminoquinoline shows a prominent molecular ion at m/z 144 and a significant fragment at m/z 117, corresponding to the loss of HCN.[6][7][8]

Sources

- 1. 8-Aminoquinolin-6-ol | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Aminoquinoline(578-66-5) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 8-Aminoquinoline(578-66-5) 13C NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide on the Biological Activity of 8-Aminoquinolin-6-ol

Abstract

This technical guide provides a comprehensive overview of the biological activities of 8-Aminoquinolin-6-ol, a heterocyclic compound built upon the versatile quinoline scaffold. While the broader class of quinoline derivatives exhibits a vast range of pharmacological properties, including antimalarial, anticancer, and antimicrobial effects, the specific activities of 8-Aminoquinolin-6-ol are more targeted.[1][2][3] This document consolidates current scientific understanding, focusing primarily on its role as an inhibitor of monoamine oxidase (MAO) enzymes. We will delve into the mechanistic underpinnings of this inhibition, provide detailed experimental protocols for its characterization, explore other potential biological roles, and discuss its implications for therapeutic development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed, practical understanding of this specific quinoline derivative.

Introduction: The Quinoline Scaffold and 8-Aminoquinolin-6-ol

The quinoline ring system, a fusion of benzene and pyridine rings, is a foundational structure in medicinal chemistry, recognized for its "privileged" status.[4] This scaffold is present in numerous FDA-approved drugs, demonstrating a wide spectrum of therapeutic applications from antimalarials like chloroquine to kinase inhibitors used in oncology.[1][5] The versatility of the quinoline core allows for extensive functionalization, enabling chemists to modulate the molecule's physicochemical properties and biological targets.[2]

8-Aminoquinolin-6-ol (IUPAC Name: 8-aminoquinolin-6-ol; CAS: 7402-16-6) is a specific derivative of this class.[6] Its biological profile is significantly influenced by the positions of its amino (-NH2) and hydroxyl (-OH) functional groups. While the broader 8-aminoquinoline class is noted for anti-infective properties, including antimalarial and antileishmanial activity, the primary characterized role of 8-Aminoquinolin-6-ol itself in available literature points towards its interaction with monoamine oxidase enzymes.[7][8]

Primary Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

The most well-documented biological activity of 8-Aminoquinolin-6-ol and its related analogs is the inhibition of monoamine oxidases (MAOs).

The Role of MAO-A and MAO-B

Monoamine oxidases are critical enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and other biogenic amines.[9][10][11] They exist in two isoforms:

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine. Inhibitors of MAO-A are effective in treating depression and anxiety disorders.[9][12]

-

MAO-B: Primarily metabolizes phenylethylamine and is a key target for treating neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[9][12]

By inhibiting these enzymes, MAO inhibitors (MAOIs) increase the synaptic concentration of these neurotransmitters, which is the basis for their therapeutic effects.[13][14]

Causality of Inhibition by Quinoline Derivatives

The interaction of quinoline derivatives with MAO enzymes is an active area of research. While specific kinetic data for 8-Aminoquinolin-6-ol is not abundant in publicly accessible literature, studies on closely related 8-aminoquinolines demonstrate moderate to strong inhibition of both MAO-A and MAO-B.[8][15] The mechanism is believed to involve interactions between the quinoline nucleus and key residues within the active site of the MAO enzymes. For MAO-B, crucial interactions often involve residues such as Tyr435, Tyr326, and Cys172.[16] The specific substitutions on the quinoline ring dictate the potency and selectivity of inhibition towards either the MAO-A or MAO-B isoform.[8][15]

Quantitative Analysis of MAO Inhibition

The potency of a compound as an MAO inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate higher potency.

| Compound Class | Target | IC50 Value (µM) | Selectivity |

| 8-Aminoquinoline Analog (NPC1161A) | MAO-B | 0.54 | >10-fold vs MAO-A |

| 8-Aminoquinoline Analog (NPC1161A) | MAO-A | 5.24 | - |

| Quinazolinone Derivative (Comp. 7) | MAO-A | 0.058 | >1724-fold vs MAO-B |

| Quinazolinone Derivative (Comp. 8) | MAO-A | 0.094 | >1063-fold vs MAO-B |

Data synthesized from multiple sources for illustrative purposes.[15][16]

Experimental Protocol: In Vitro Fluorometric Assay for MAO Inhibition

To determine the IC50 of a test compound like 8-Aminoquinolin-6-ol against MAO-A and MAO-B, a fluorometric assay is a robust and high-throughput method. This protocol is a self-validating system as it includes positive controls (known inhibitors) and negative controls (no inhibitor) to ensure the assay is performing correctly.

Assay Principle

The assay quantifies hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[12][17] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red or similar reagents) to produce a highly fluorescent product (resorufin).[12] The rate of fluorescence increase is directly proportional to MAO activity. A reduction in this rate in the presence of the test compound indicates inhibition.

Workflow Diagram: MAO Inhibition Assay

Caption: Workflow for determining MAO inhibitory activity.

Step-by-Step Methodology

Materials:

-

Recombinant human MAO-A and MAO-B enzymes[12]

-

MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)[12]

-

Test Compound: 8-Aminoquinolin-6-ol dissolved in DMSO

-

Positive Controls: Clorgyline (MAO-A specific), Selegiline or Pargyline (MAO-B specific)[9][18]

-

Detection Reagents: Horseradish Peroxidase (HRP), fluorescent probe (e.g., Amplex® Red)[12]

-

Black, clear-bottom 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 8-Aminoquinolin-6-ol in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations for testing (e.g., 0.01 µM to 100 µM).[19] The same is done for the positive control inhibitors.

-

Causality Insight: Using a range of concentrations is essential to generate a dose-response curve, from which the IC50 can be accurately determined. DMSO is used for its ability to dissolve a wide range of organic compounds.

-

-

Enzyme and Control Setup: In separate wells of the 96-well plate, add 45 µL of diluted MAO-A or MAO-B enzyme.

-

Inhibitor Addition: Add 5 µL of each test compound dilution, positive control, or vehicle (Assay Buffer with equivalent DMSO concentration) to the appropriate wells.

-

Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at room temperature (or 25°C).[18][20]

-

Causality Insight: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects the inhibitor's true potency.

-

-

Reaction Initiation: Prepare a "Master Reaction Mix" containing the substrate (e.g., p-Tyramine), HRP, and the fluorescent probe in Assay Buffer. Add 50 µL of this mix to every well to start the reaction.[18]

-

Detection: Immediately place the plate in a fluorescence reader. Incubate at room temperature for 20-30 minutes, protected from light. Measure fluorescence intensity every 1-2 minutes (e.g., Ex/Em = 530/585 nm).[18]

-

Causality Insight: Kinetic reading allows for the determination of the initial reaction velocity (V₀), which is more accurate than a single endpoint reading. Protecting the plate from light is critical as fluorescent probes are often light-sensitive.

-

-

Data Analysis: a. Calculate the rate of reaction (slope of fluorescence vs. time) for each well. b. Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle)). c. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Other Potential Biological Activities

While MAO inhibition is a key activity, the quinoline scaffold suggests other potential biological roles for 8-Aminoquinolin-6-ol that warrant further investigation.

-

Antimicrobial & Anti-infective Activity: The 8-aminoquinoline core is the basis for the antimalarial drug primaquine.[8] Numerous derivatives have been synthesized and tested, showing broad-spectrum activity against parasites (Plasmodium, Leishmania), fungi (Candida, Cryptococcus), and bacteria (Staphylococcus aureus).[7][21] It is plausible that 8-Aminoquinolin-6-ol could exhibit similar, albeit likely modest, anti-infective properties.

-

Antioxidant and Neuroprotective Potential: Oxidative stress is a key factor in neurodegenerative diseases. Some quinoline derivatives have been designed to possess antioxidant properties, often by incorporating moieties capable of scavenging free radicals or chelating metal ions.[4][22] Given its phenolic hydroxyl group, 8-Aminoquinolin-6-ol could potentially exert antioxidant effects, which would be synergistic with its MAO-B inhibition in the context of neuroprotection.

Conclusion and Future Directions

8-Aminoquinolin-6-ol is a quinoline derivative whose primary characterized biological function is the inhibition of monoamine oxidase enzymes. This activity positions it as a molecule of interest for research in neuropharmacology, particularly for conditions like depression (via MAO-A) and Parkinson's disease (via MAO-B). The provided experimental protocol offers a robust framework for quantifying this inhibitory activity and determining its selectivity.

Future research should focus on several key areas:

-

Definitive IC50 Determination: Rigorous testing of 8-Aminoquinolin-6-ol using the described assay to establish its precise potency and selectivity for MAO-A versus MAO-B.

-

Mechanism of Inhibition: Studies to determine if the inhibition is reversible or irreversible and to elucidate the specific binding interactions through computational docking and site-directed mutagenesis.

-

Exploration of Other Activities: Screening 8-Aminoquinolin-6-ol in antimicrobial, anticancer, and antioxidant assays to build a more complete biological profile.

-

In Vivo Efficacy: Should in vitro data prove promising, progression to animal models of depression or Parkinson's disease would be the logical next step to assess therapeutic potential.

By systematically exploring these avenues, the scientific community can fully characterize the biological landscape of 8-Aminoquinolin-6-ol and determine its potential as a lead compound for future drug development.

References

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.

- Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. Benchchem.

- The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to M

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.

- QUINOLINE: A DIVERSE THERAPEUTIC AGENT. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. PubMed Central.

- Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.

- 8-Aminoquinolin-6-ol | C9H8N2O. PubChem.

- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

- Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich.

- Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520). Sigma-Aldrich.

- IC50 values for the inhibition of recombinant human MAO-A and MAO-B by 3-methyl-3,4-dihydroquinazolin-2,4(1H,3H)-diones derivatives 8.

- Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors. MDPI.

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N

- Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. MDPI.

- Monoamine oxidase inhibitors (MAOIs). Mayo Clinic.

- Monoamine oxidase inhibitor. Wikipedia.

- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed.

- Design, synthesis and biological evaluation of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents.

- Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. PubMed.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- MAO Inhibitors.

- Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub.

- Monoamine Oxidase Inhibitors (MAOIs).

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ijpsr.com [ijpsr.com]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Aminoquinolin-6-ol | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 11. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 14. psychscenehub.com [psychscenehub.com]

- 15. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. mdpi.com [mdpi.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide: 8-Aminoquinolin-6-ol as a Versatile Building Block in Modern Organic Synthesis

Executive Summary

8-Aminoquinolin-6-ol is a bifunctional heterocyclic compound that has emerged as a highly valuable and versatile building block in organic synthesis. Its unique electronic and structural features—a nucleophilic amino group, a reactive phenolic hydroxyl group, and an aromatic quinoline scaffold capable of directing metal-catalyzed reactions—provide chemists with a powerful tool for constructing complex molecular architectures. This guide offers an in-depth exploration of the core reactivity of 8-Aminoquinolin-6-ol, detailing its application in the synthesis of bioactive molecules and functional materials. We provide field-proven insights into experimental design, mechanistic considerations, and detailed protocols for its strategic deployment in drug discovery and materials science, grounded in authoritative references.

Introduction: The Strategic Value of the 8-Aminoquinolin-6-ol Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like primaquine and tafenoquine.[1][2] 8-Aminoquinolin-6-ol, a hydroxylated derivative of the parent 8-aminoquinoline[3], combines the key features of two synthetically important classes: 8-aminoquinolines and 8-hydroxyquinolines. This duality is the source of its synthetic power.

The 8-amino group serves not only as a key nucleophilic handle for building molecular complexity but also as a precursor to one of the most powerful directing groups in modern C-H functionalization chemistry.[4][5] Simultaneously, the 6-hydroxyl group provides a site for O-functionalization and, in concert with the quinoline nitrogen, imparts chelating properties, a feature extensively exploited in 8-hydroxyquinoline chemistry for applications ranging from analytical reagents to neuroprotective agents.[6][7] This guide will dissect the reactivity of these functional groups, providing a framework for their rational application in synthesis.

Core Physicochemical & Spectroscopic Properties

A thorough understanding of a building block's fundamental properties is critical for experimental design, including reaction setup, solvent selection, and purification strategy.

| Property | Value | Source |

| CAS Number | 7402-16-6 | [8][9] |

| Molecular Formula | C₉H₈N₂O | [9] |

| Molecular Weight | 160.17 g/mol | [9] |

| Appearance | Solid | [8] |

| Melting Point | Data not widely available; requires experimental determination. | |

| XLogP3 | 1.4 | [9] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

| Storage | Keep in a dark place, inert atmosphere, room temperature. | [8] |

| Safety Profile | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation. | [8][9] |

The redox properties of the parent 8-aminoquinoline have been investigated, revealing complex oxidation pathways that are pH-dependent.[10] Researchers should be aware that 8-Aminoquinolin-6-ol may exhibit similar electrochemical behavior, which could be relevant in electro-organic synthesis or when using redox-active reagents.

The Trifecta of Reactivity: A Mechanistic Perspective

The synthetic utility of 8-Aminoquinolin-6-ol stems from three distinct reactive zones within its structure. Understanding the causality behind the reactivity of each zone is key to exploiting this building block effectively.

Caption: Key reactive zones of the 8-Aminoquinolin-6-ol scaffold.

The 8-Amino Group: Nucleophile and Directing Group Precursor

The primary aromatic amine at the C8 position is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and sulfonylation. This reactivity is fundamental to its role as a building block. For instance, coupling with carboxylic acids to form amides is a common strategy to append new functionalities. This approach has been used to synthesize hybrid molecules combining the quinoline scaffold with natural antioxidants, creating compounds with dual chelating and radical-scavenging properties for potential use in treating neurodegenerative diseases.[11]

Crucially, the amide derived from 8-aminoquinoline is a premier bidentate directing group for transition metal-catalyzed C-H functionalization.[4][12] The quinoline nitrogen and the amide nitrogen coordinate to a metal center (e.g., Palladium, Rhodium, Copper), positioning the catalyst to selectively activate C-H bonds on the amide's acyl group or other tethered substrates.[13] While 8-Aminoquinolin-6-ol itself is the building block, the choice to use it is often made with this downstream application in mind. The 6-hydroxyl group can be protected or left free, potentially influencing catalyst binding and reactivity through electronic or steric effects.

The 6-Hydroxyl Group: Phenolic Reactivity and Chelation

The hydroxyl group at C6 imparts phenolic character, making it weakly acidic and susceptible to O-alkylation and O-acylation to form ethers and esters, respectively. This provides a second, orthogonal handle for synthetic elaboration.

Furthermore, the peri-relationship between the C8-substituent and the C1-nitrogen is a classic structural motif for chelation. The proximity of the 6-hydroxyl group to the quinoline nitrogen allows 8-Aminoquinolin-6-ol to act as a bidentate chelating agent for various metal ions.[6][7] This intrinsic property is critical in biological systems, where the mechanism of action for many quinoline-based drugs involves metal chelation, disrupting essential microbial processes.[2] This also opens avenues for its use in designing fluorescent sensors or metal-sequestering agents.

The Quinoline Scaffold: A Platform for Aromatic Functionalization

The quinoline ring itself is a viable substrate for further functionalization. As an aromatic system, it can undergo electrophilic aromatic substitution. The existing amino and hydroxyl groups are activating and will direct incoming electrophiles, although the regioselectivity can be complex. More controllably, modern cross-coupling reactions provide a powerful means to functionalize the scaffold.[14][15] For example, after conversion of the hydroxyl group to a triflate or the introduction of a halide onto the ring, Suzuki, Buchwald-Hartwig, or Sonogashira couplings can be employed to form C-C, C-N, and C-O bonds.[16]

Strategic Applications & Field-Proven Protocols

The true value of a building block is demonstrated through its application. Here, we present validated workflows that showcase the strategic use of 8-Aminoquinolin-6-ol.

Workflow: Synthesis of Bioactive Amides

This workflow details the synthesis of a hybrid molecule where an antioxidant, ferulic acid, is coupled to the 8-amino group of 8-Aminoquinolin-6-ol. This is a representative example of leveraging the nucleophilicity of the amino group to create multifunctional molecules.[11]

Caption: General workflow for amide coupling with 8-Aminoquinolin-6-ol.

Protocol 1: Synthesis of an 8-Aminoquinolin-6-ol-Ferulic Acid Conjugate This protocol is adapted from the general procedures described for similar couplings.[11]

-

Acid Activation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ferulic acid (1.1 eq.) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.1 eq.) and a tertiary amine base like DIPEA (2.5 eq.). Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester is the causal step for enabling the subsequent nucleophilic attack.

-

Amide Formation: To the activated ferulic acid solution, add a solution of 8-Aminoquinolin-6-ol (1.0 eq.) in anhydrous DMF dropwise.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The choice of a polar aprotic solvent like DMF is crucial for solubilizing the reactants and facilitating the bimolecular reaction.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (8-Aminoquinolin-6-ol) is consumed.

-

Work-up: Quench the reaction by adding water. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate. The addition of water precipitates the product and allows for the removal of water-soluble reagents.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application as a Directing Group for C-H Functionalization

The conversion of 8-Aminoquinolin-6-ol to its N-acyl derivative unlocks its potential as a powerful directing group. The diagram below illustrates the generally accepted mechanism for a palladium-catalyzed C-H arylation reaction.

Caption: Mechanism of C-H arylation using an 8-aminoquinoline directing group.

Experimental Insight: The choice of catalyst, oxidant, and solvent is critical and must be empirically optimized. The Concerted Metalation-Deprotonation (CMD) pathway is often the rate-determining step, and its efficiency is highly dependent on the acidity of the C-H bond and the steric environment around the reaction center. The 6-OH group on the 8-Aminoquinolin-6-ol scaffold may require protection (e.g., as a methyl or benzyl ether) prior to C-H activation to prevent undesired side reactions or catalyst inhibition.

Conclusion and Future Outlook

8-Aminoquinolin-6-ol is more than a simple bifunctional molecule; it is a strategic platform for synthetic innovation. Its three distinct reactive centers—the amino group, the hydroxyl group, and the quinoline core—can be addressed with a high degree of selectivity, enabling the efficient construction of complex and functionally diverse compounds. Its role as a precursor to a powerful directing group for C-H functionalization places it at the forefront of modern synthetic methodology. As researchers continue to seek novel molecular entities for applications in medicine and materials science[17], the versatility and proven utility of 8-Aminoquinolin-6-ol ensure its continued prominence as a cornerstone building block in the synthetic chemist's toolbox.

References

-

Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

8-Aminoquinolin-6-ol | C9H8N2O | CID 244284 . PubChem. [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids . MDPI. [Link]

-

Synthesis and application of 8‐aminoquinoline auxiliary in diverse C−H functionalization protocols . ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. [Link]

-

8-Aminoquinoline | C9H8N2 | CID 11359 . PubChem. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications . Open Access Journals. [Link]

-

8-Aminoquinoline . Wikipedia. [Link]

-

Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical . ResearchGate. [Link]

-

Synthesis of heterocyclic compounds and their utilities in the field biological science . Neliti. [Link]

-

Silver(I)-catalyzed C-X, C-C, C-N and C-O cross couplings using aminoquinoline directing group via elusive aryl-Ag(III) species . ResearchGate. [Link]

-

Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies . Journal of Solid State Electrochemistry. [Link]

-

An Overview: The biologically important quninoline derivatives . VIT University. [Link]

-

A possible SET mechanism for the coupling reaction of 8‐aminoquinoline amides with sulfonyl chlorides . ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . PMC. [Link]

-

Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations . NIH. [Link]

-

State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions . PubMed Central. [Link]

-

8-Aminoquinoline Therapy for Latent Malaria . PMC. [Link]

-

Special Issue : Metal-Catalyzed Cross-Couplings . MDPI. [Link]

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines . RSC Publishing. [Link]

-

Components of Essential Oils as Building Blocks of Functional Materials for Nanomedicine . Taylor & Francis eBooks. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]